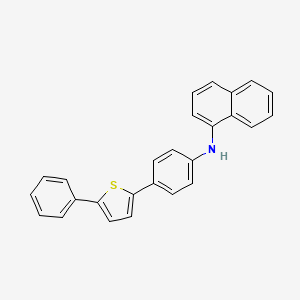

N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine

Description

Properties

Molecular Formula |

C26H19NS |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

N-[4-(5-phenylthiophen-2-yl)phenyl]naphthalen-1-amine |

InChI |

InChI=1S/C26H19NS/c1-2-8-20(9-3-1)25-17-18-26(28-25)21-13-15-22(16-14-21)27-24-12-6-10-19-7-4-5-11-23(19)24/h1-18,27H |

InChI Key |

WDNNRTMTBHIWQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)NC4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine typically involves a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of 1-aminonaphthalene with a halogenated derivative of 5-phenylthiophene in the presence of bis(dibenzylideneacetone)palladium(0) (Pd(dba)), tri-tert-butylphosphine, and sodium tert-butoxide in toluene. The reaction mixture is refluxed under a nitrogen atmosphere for several hours, followed by extraction and purification using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Introduction of halogen, nitro, or alkyl groups.

Scientific Research Applications

N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine has several applications in scientific research:

Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its high hole mobility and stability.

Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.

Medicinal Chemistry:

Mechanism of Action

The mechanism of action of N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine in its applications, particularly in organic electronics, involves its ability to transport holes efficiently. The compound’s molecular structure allows for effective conjugation and charge transfer, making it suitable for use in devices that require high charge mobility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tris(4-(5-phenylthiophen-2-yl)phenyl)amine (TPTPA)

- Structure : TPTPA contains three 5-phenylthiophen-2-yl groups attached to a central triphenylamine core, whereas the target compound has a single 5-phenylthiophen-2-yl substituent on a naphthalen-1-amine backbone .

- Electronic Properties : TPTPA’s extended conjugation and tri-branched structure enhance its hole-transport capabilities, with a higher electron mobility compared to the target compound. The latter’s single thiophene-phenyl group likely reduces conjugation length, limiting charge transport efficiency.

- Applications : TPTPA is widely used in OLEDs due to its thermal stability and balanced charge injection. The target compound’s simpler structure may offer cost advantages but with trade-offs in device performance metrics (e.g., luminance efficiency).

N-(4-(tert-Butyl)phenyl)naphthalen-1-amine

- Structure : This compound replaces the 5-phenylthiophen-2-yl group with a tert-butyl-substituted phenyl ring .

- Solubility and Stability: The tert-butyl group improves solubility in organic solvents (e.g., THF, chloroform) compared to the target compound’s rigid thiophene-phenyl substituent.

- Synthetic Yield : The tert-butyl derivative was synthesized in 71% yield via cross-coupling, suggesting that similar methods for the target compound may require optimization to achieve comparable efficiency .

N,N'-Di(1-naphthyl)benzidine

- Structure : A benzidine core with two naphthalen-1-amine groups, lacking thiophene units .

- Charge Transport : The benzidine structure facilitates planar stacking, offering superior hole mobility (10⁻³ cm²/V·s range) compared to the target compound. However, the absence of sulfur heteroatoms in N,N'-di(1-naphthyl)benzidine reduces electron-withdrawing effects, limiting its utility in ambipolar transport applications .

N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine

- Structure : A biphenylamine linked to a naphthalene group, differing in the absence of a thiophene ring .

- Optical Properties : The biphenyl extension increases absorption in the UV-vis range (λₐᵦₛ ~ 350 nm) compared to the target compound’s thiophene-mediated red-shifted absorption (~370 nm). This makes the target compound more suitable for low-bandgap organic semiconductors .

Critical Analysis of Research Findings

- Synthetic Challenges : The target compound’s thiophene-phenyl group may complicate synthesis due to steric hindrance during coupling reactions, as observed in analogous thiophene-containing systems (e.g., 16-hour reaction time for N-(4-(tert-butyl)phenyl)naphthalen-1-amine) .

- Performance Trade-offs : While TPTPA outperforms the target compound in charge transport, its complex synthesis and higher molecular weight make the latter a pragmatic choice for scalable OLED manufacturing .

- Thermal Stability : Compounds with rigid aromatic systems (e.g., TPTPA) exhibit superior thermal stability compared to alkyl-substituted derivatives, suggesting the target compound’s thiophene-phenyl group may enhance decomposition resistance relative to tert-butyl analogs .

Biological Activity

N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity based on current research findings, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 377.505 g/mol. Its structure features a naphthalene core substituted with phenyl and thiophenyl groups, which may contribute to its biological properties.

Research indicates that compounds with similar structures can interact with various biological targets. For instance, derivatives of thiophene have been shown to exhibit activity against several kinases, which are crucial in signaling pathways related to cancer and inflammation . The activity of this compound may be influenced by its ability to modulate these pathways.

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For example, certain thiophene derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . The structural features of this compound could enhance its interaction with cancer-related targets.

Anti-inflammatory Effects

Thiophene-based compounds are also noted for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential use in treating inflammatory diseases . The specific mechanisms through which this compound exerts these effects require further investigation.

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various thiophene derivatives on human cancer cell lines. The results indicated that modifications in the thiophene structure significantly influenced the cytotoxicity levels. This compound was among the compounds tested, showing promising results in inhibiting tumor growth at specific concentrations .

Case Study 2: Inhibition of Kinases

Another study focused on the inhibition of specific kinases associated with cancer progression. Compounds similar to this compound were screened for their ability to inhibit PfGSK3 and PfPK6 kinases, which are implicated in malaria and cancer. The findings suggested that structural modifications could enhance inhibitory potency against these targets .

Summary of Biological Activities

Q & A

Q. Q1.1: What are the common synthetic routes for N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine?

Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the thiophene and naphthalene moieties. Reductive amination (e.g., using NaBH4 or H2 with Pd/C) is also employed for amine bond formation . Characterization typically involves and NMR to confirm regioselectivity and purity, complemented by HPLC for enantiomeric resolution (e.g., using MeOH/Hexanes solvent systems) .

Q. Q1.2: What spectroscopic methods are critical for structural confirmation?

Answer : Key methods include:

- NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm in NMR) .

- FT-IR : Identifies amine N–H stretches (~3300 cm) and aromatic C=C vibrations (~1600 cm) .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., using SHELX software for refinement) .

Advanced Synthesis Challenges

Q. Q2.1: How can researchers address low yields in palladium-catalyzed reactions for this compound?

Answer : Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh3)4) and reaction conditions (e.g., 80–100°C in toluene/EtOH). Ligand selection (e.g., SPhos) improves coupling efficiency. Contamination by moisture or oxygen must be minimized to prevent catalyst deactivation .

Q. Q2.2: What strategies resolve regioselectivity issues during aryl-amine bond formation?

Answer : Use directing groups (e.g., picolinamide) to control C–H activation sites. Computational modeling (DFT) predicts favorable transition states, guiding experimental design .

Structural and Electronic Properties

Q. Q3.1: How does the thiophene-phenyl-naphthalene architecture influence electronic properties?

Answer : The conjugated system enables π-π stacking (observed in X-ray data ), enhancing charge transport. DFT studies show a HOMO-LUMO gap of ~3.2 eV, suitable for organic semiconductors .

Q. Q3.2: What crystallographic challenges arise during structure determination?

Answer : Twinning or disorder in the thiophene ring requires high-resolution data (<1.0 Å) and SHELXL refinement with TWIN/BASF commands. Hydrogen bonding networks (e.g., N–H···π interactions) complicate density maps .

Data Contradictions and Validation

Q. Q4.1: How to reconcile discrepancies between spectroscopic and computational data?

Answer : Cross-validate NMR chemical shifts with DFT-predicted values (e.g., using Gaussian09 with B3LYP/6-31G*). Discrepancies in aromatic regions may indicate solvent effects or dynamic averaging .

Q. Q4.2: Why might HPLC retention times vary between batches?

Answer : Subtle differences in stationary phase activity or solvent purity affect retention. Standardize conditions (e.g., MeOH:Hexanes = 5:85, 10 mL/min flow rate) and use internal standards (e.g., 5l in ).

Applications in Materials Science

Q. Q5.1: What role does this compound play in organic electronics?

Answer : Its planar structure facilitates hole transport in OLEDs or OFETs. Performance metrics (e.g., mobility ~10 cmVs) are comparable to triphenylamine derivatives .

Q. Q5.2: Can it act as a corrosion inhibitor?

Answer : Analogous Schiff bases (e.g., CBN in ) show inhibition efficiencies >80% on steel. The amine group adsorbs onto metal surfaces, blocking active sites. Electrochemical impedance spectroscopy (EIS) quantifies performance.

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.